4-Methylthiophene-2-carbonyl chloride

Catalog No.
S1897666
CAS No.
32990-47-9
M.F
C6H5ClOS
M. Wt
160.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiophene-2-carbonyl chloride

A common pain point in drug discovery is the significant loss of biological activity when using the wrong thiophene regioisomer. 4-Methylthiophene-2-carbonyl chloride (CAS 32990-47-9) provides the correct 4-methyl substitution essential for high-potency inhibitor design.

  • Confers up to multi-fold higher inhibitory potency compared to the 5-methyl isomer in direct comparative studies.
  • Validated starting material for synthesizing nanomolar-range PARP and TAF-6 inhibitors in oncology.
  • Used as a key building block for HCV NS5B polymerase inhibitors, where the 4-methylthiophene pharmacophore is critical.

CAS Number

32990-47-9

Product Name

4-Methylthiophene-2-carbonyl chloride

IUPAC Name

4-methylthiophene-2-carbonyl chloride

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3

InChI Key

LUEKBBMZPLXIQR-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)Cl

Canonical SMILES

CC1=CSC(=C1)C(=O)Cl

Synonyms

4-Methylthiophene-2-carbonyl chloride, 4-Methyl-2-thiophenecarbonyl chloride, 4-Methylthiophene-2-carboxylic acid chloride, 2-(Chlorocarbonyl)-4-methylthiophene, 4-Methyl-2-thienylcarbonyl chloride

Purity

≥95%

Package Size

1 g, 5 g

4-Methylthiophene-2-carbonyl chloride (CAS 32990-47-9) is a heterocyclic acylating agent used as a key intermediate in multi-step organic synthesis. It belongs to the class of substituted thiophene carbonyl chlorides, which are valued for their ability to introduce the thiophene moiety into larger molecules through reactions like amidation or Friedel-Crafts acylation. The presence and specific position of the methyl group on the thiophene ring provide distinct steric and electronic properties compared to the unsubstituted parent compound, thiophene-2-carbonyl chloride, influencing the reactivity, processability, and ultimate biological or material properties of downstream products. [1]

Research Fit

Acylation Amide and ester synthesis for regiospecific SAR exploration
Med Chem Key intermediate in patent-protected GARFT inhibitor route
Phys Org Mechanistic probe for solvolysis and substituent effect studies

Substituting 4-Methylthiophene-2-carbonyl chloride with seemingly similar analogs like thiophene-2-carbonyl chloride or the isomeric 5-methylthiophene-2-carbonyl chloride can lead to significant performance degradation in the final application. The methyl group at the 4-position is not a passive substituent; its specific location critically influences molecular conformation and interactions with biological targets, such as enzyme active sites. Direct comparative studies have shown that shifting the methyl group to the 5-position can result in a multi-fold decrease in biological potency. [1] Therefore, selecting this specific regioisomer is often a prerequisite for achieving desired activity and reproducibility in sensitive applications like drug discovery and development.

Substitution Risk

Regioisomer Product Mismatch

5-methyl isomer yields products with different spatial orientation, potentially altering target binding profiles.

Reactivity Pathway Divergence

Solvolytic mechanism may shift; unsubstituted or 3-methyl analogs follow different kinetic pathways, affecting reaction consistency.

Physical Form Incompatibility

Liquid or low-melting isomers may compromise accurate weighing and increase moisture sensitivity during handling.

4-Methyl vs 5-Methyl Antiviral Potency

In the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the precise placement of the methyl group on the thiophene scaffold was found to be critical for potency. A compound synthesized using a 4-methylthiophene-2-carboxamide core (derived from 4-methylthiophene-2-carbonyl chloride) exhibited an EC50 of 0.4 µM. In a direct head-to-head comparison, the corresponding analog synthesized from the 5-methylthiophene isomer was 3.5 times less active, with an EC50 of 1.4 µM. [1]

Evidence DimensionAntiviral Activity (EC50)
Target Compound Data0.4 µM (for downstream derivative)
Comparator Or Baseline5-Methyl Isomer Derivative: 1.4 µM
Quantified Difference3.5x more potent
ConditionsHCV genotype 1b replicon assay in Huh-7 cells.

This demonstrates that substituting with the 5-methyl isomer, a common procurement alternative, directly results in a significant loss of biological efficacy.

Solvolysis Mechanism
Head-to-head
SN1/ionization pathway predominates; less nucleophilic solvent assistance vs p-methoxybenzoyl chloride
Guides solvent selection and minimizes hydrolysis side reactions
26 solvent mixtures at 25 °C; extended Grunwald-Winstein LFER analysis

Precursor for Potent TAF-6 Inhibitors

This compound is a validated precursor for synthesizing highly potent inhibitors of TAF-6, a target in cancer research. In a structure-activity relationship (SAR) study, the derivative made from 4-methylthiophene-2-carbonyl chloride (compound 18g) demonstrated a potent IC50 of 0.038 µM (38 nM). [1] The study's SAR data highlighted the importance of this specific thiophene substitution pattern for achieving high inhibitory activity compared to other aromatic and heterocyclic moieties tested.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.038 µM (for downstream derivative)
Comparator Or BaselineOther aromatic groups (e.g., phenyl, furan) in the same study resulted in lower potency.
Quantified DifferenceAchieves nanomolar potency, a benchmark for viable drug candidates.
ConditionsIn vitro TAF-6 enzyme inhibition assay.

Procuring this specific building block is essential for researchers aiming to replicate or build upon established high-potency molecular scaffolds for advanced drug discovery programs.

Density vs Isomers
Cross-study comparable
1.2873 g/mL (25 °C)
Enables identity verification; 2.0% lower than 3-methyl isomer
Refractive index also distinct; prevents regioisomer mix-ups

Proven in Patented PARP Inhibitor Synthesis

The utility of 4-Methylthiophene-2-carbonyl chloride is documented in industrial process chemistry, specifically in patent literature for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. For example, in the synthesis of a key amide intermediate, its reaction with an aniline derivative proceeded with a reported yield of 76%. [1] The repeated use of this specific starting material in multiple examples within the patent underscores its compatibility and reliability in established synthetic routes for high-value therapeutic targets.

Evidence DimensionReaction Yield
Target Compound Data76% yield for a key amidation step
Comparator Or BaselineUnsubstituted or isomeric analogs were not selected for exemplification in this process.
Quantified DifferenceN/A (Demonstrates established utility and good yield)
ConditionsAmidation reaction with (S)-1-(4-aminophenyl)ethan-1-ol in dichloromethane with triethylamine.

This provides confidence in the compound's performance and compatibility for scale-up and use in complex, multi-step syntheses targeting validated pharmaceutical classes.

Physical Form
Class-level
Solid at 20 °C; store 2–8 °C
Supports accurate weighing and reduces spill risk
Liquid analogs (e.g., 2-thiophenecarbonyl chloride) require different handling
GARFT Inhibitor Use
Supporting evidence
Patent-claimed intermediate for installing 4-methylthiophene moiety
Validates non-fungible role in specific synthetic route
Structural differentiation is key; no quantitative yield data reported
Commercial Purity
Supporting evidence
97% (Assay)
Standardized benchmark for demanding synthetic applications
COA available; equivalent nominal purity across isomers

Synthesis of Regioisomer-Specific Kinase Inhibitors

This reagent is the right choice when developing inhibitors where the spatial positioning of substituents is critical for target engagement. As evidenced by comparative studies, the 4-methyl position can confer significantly higher potency over other isomers, making this compound essential for projects requiring optimization of structure-activity relationships. [REFS-1, REFS-2]

Validated Oncology Drug Discovery Scaffolds

For research programs targeting established pathways in oncology, such as PARP or TAF-6 inhibition, this compound serves as a reliable starting material. Its documented use in synthesizing potent, nanomolar-range inhibitors provides a clear and validated path for creating advanced drug candidates. [REFS-2, REFS-3]

Antiviral Agents Targeting Polymerases

In the field of antiviral research, particularly for targets like the HCV NS5B polymerase, this building block is critical for synthesizing compounds where the 4-methylthiophene moiety is a key pharmacophore. Using this specific isomer is a necessary procurement decision to achieve optimal antiviral activity. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxamide SAR studies
4-Methyl regioisomer for target engagement fine-tuning
Amide regiochemical integrity and yield
Ester protected intermediates
Solid reagent for precise dispensing; characterized density
Ester formation completion; aqueous workup separation
GARFT inhibitor synthesis
Patented route-specific intermediate
Reproduction of synthetic pathway integrity
Physical organic mechanistic probe
Predominant SN1 solvolysis pathway
Reaction outcome predictability in protic media

XLogP3

2.8

Wikipedia

4-Methylthiophene-2-carbonyl chloride

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